![molecular formula C26H22HgS4 B14496262 Bis[bis(phenylsulfanyl)methyl]mercury CAS No. 64148-05-6](/img/structure/B14496262.png)
Bis[bis(phenylsulfanyl)methyl]mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[bis(phenylsulfanyl)methyl]mercury: is an organomercury compound characterized by the presence of two phenylsulfanyl groups attached to a central mercury atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis[bis(phenylsulfanyl)methyl]mercury typically involves the reaction of mercury(II) chloride with bis(phenylsulfanyl)methane in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure the stability of the product.
Industrial Production Methods: While there is limited information on the industrial production of this compound, it is likely that similar methods to those used in laboratory synthesis are employed, with adjustments for scale and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Bis[bis(phenylsulfanyl)methyl]mercury undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The compound can be reduced to form mercury metal and phenylsulfanyl derivatives.
Substitution: The phenylsulfanyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Mercury metal and phenylsulfanyl derivatives.
Substitution: Various substituted phenylsulfanyl compounds.
Aplicaciones Científicas De Investigación
Chemistry: Bis[bis(phenylsulfanyl)methyl]mercury is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds. It serves as a precursor for the synthesis of other organomercury compounds.
Biology and Medicine: The compound’s potential applications in biology and medicine are still under investigation. Its unique structure may offer insights into the development of new pharmaceuticals or diagnostic tools.
Industry: In industry, this compound may be used in the production of specialty chemicals and materials. Its ability to form stable complexes with other metals makes it useful in catalysis and material science.
Mecanismo De Acción
The mechanism by which bis[bis(phenylsulfanyl)methyl]mercury exerts its effects involves the interaction of the phenylsulfanyl groups with various molecular targets. These interactions can lead to the formation of stable complexes, which can then participate in further chemical reactions. The mercury atom plays a central role in stabilizing these complexes and facilitating their reactivity.
Comparación Con Compuestos Similares
Bis(phenylsulfanyl)methane: A precursor to bis[bis(phenylsulfanyl)methyl]mercury, used in similar synthetic applications.
Bis(phenylsulfonyl)methane: Similar in structure but with sulfonyl groups instead of sulfanyl groups, leading to different reactivity and applications.
Bis(phenylsulfanyl)mercury: Lacks the additional methyl groups, resulting in different chemical properties.
Uniqueness: this compound is unique due to the presence of both phenylsulfanyl and methyl groups attached to the mercury atom. This combination of functional groups provides a distinct reactivity profile, making it valuable in specific synthetic and research applications.
Propiedades
Número CAS |
64148-05-6 |
|---|---|
Fórmula molecular |
C26H22HgS4 |
Peso molecular |
663.3 g/mol |
Nombre IUPAC |
bis[bis(phenylsulfanyl)methyl]mercury |
InChI |
InChI=1S/2C13H11S2.Hg/c2*1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13;/h2*1-11H; |
Clave InChI |
YHCGMUSEJDQQAX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC(SC2=CC=CC=C2)[Hg]C(SC3=CC=CC=C3)SC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


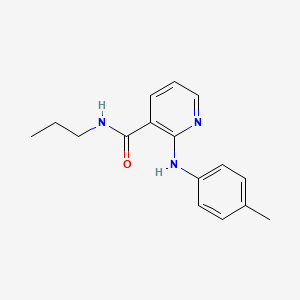
![3-Methyl-1,4-diphenyl-4,5-dihydro-1H-thieno[2,3-c]pyrazole](/img/structure/B14496183.png)
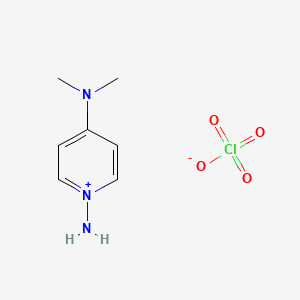
![[[Hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B14496197.png)

![2-Chloro-1-[3-(2-fluoroethoxy)-4-nitrophenoxy]-4-(methylsulfanyl)benzene](/img/structure/B14496207.png)

![6-[(4-Oxohexyl)oxy]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B14496219.png)
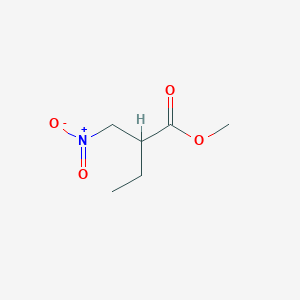
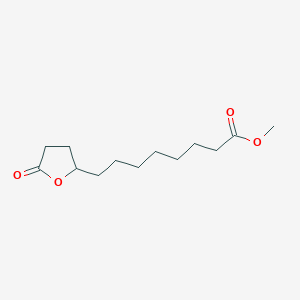
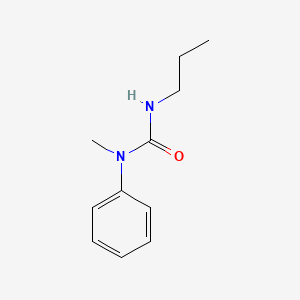

![4,4-Dimethyl-2-phenyl-1,3-dioxaspiro[4.5]decan-6-one](/img/structure/B14496260.png)

